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Compound of Interest

Compound Name: 3-Quinolinecarbonitrile

Cat. No.: B1294724

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico modeling techniques used to
investigate the interactions of 3-quinolinecarbonitrile derivatives with various biological
targets. It is designed to serve as a technical resource, offering detailed methodologies,
guantitative data summaries, and visual representations of key concepts to aid in the rational
design of novel therapeutics.

Introduction to 3-Quinolinecarbonitrile Derivatives

The 3-quinolinecarbonitrile scaffold is a privileged structure in medicinal chemistry, forming
the core of numerous compounds with a wide range of biological activities. These derivatives
have demonstrated potential as anticancer, antibacterial, and anti-inflammatory agents,
primarily through their action as enzyme inhibitors. In silico modeling plays a crucial role in
understanding the structure-activity relationships (SAR) of these compounds, predicting their
binding modes, and optimizing their therapeutic properties.

Computational approaches such as molecular docking, molecular dynamics (MD) simulations,
and quantitative structure-activity relationship (QSAR) modeling are instrumental in elucidating
the molecular basis of action for 3-quinolinecarbonitrile derivatives. These methods provide
insights into the binding affinities, interaction patterns, and dynamic behavior of these ligands
within the active sites of their target proteins, thereby guiding the design of more potent and
selective drug candidates.
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Data Presentation: Quantitative Analysis of 3-
Quinolinecarbonitrile Derivatives

The following tables summarize the in vitro activities and in silico binding energies of various 3-
quinolinecarbonitrile derivatives against a range of biological targets. This data is compiled
from multiple studies and is intended to provide a comparative overview to inform future
research and development.

Table 1: Anticancer Activity of 3-Quinolinecarbonitrile Derivatives (IC50/GI50 in pM)

Compound ID Target/Cell Line IC50/GI50 (pM) Reference
Derivative A EGFR 0.08 [1]
Derivative B HER-2 0.031 [1]
Compound 5e EGFR 0.071 [1]
Compound 5h EGFR 0.075 [1]
Compound 5e BRAFV600E 0.062 [1]
Compound 5h BRAFV600E 0.067 [1]
Compound 5e HER-2 0.021 [1]
Compound 5h HER-2 0.023 [1]
Compound 4j EGFR 0.00007 [2]
Compound 4b EGFR 0.00011 [2]
Compound 4j HER-2 0.00017 [2]
Compound 4j PDGFR-3 0.00007 [2]
Compound I EGFR 1.30 [1]
Compound Il BRAFV600E 3.80 [1]

Table 2: Antibacterial Activity of 3-Quinolinecarbonitrile Derivatives (MIC in pg/mL)
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Compound ID Bacterial Strain MIC (pg/mL) Reference
Compound 14 S. aureus 0.66 [3]
Compound 14 B. subtilis 0.66 [3]
Compound 14 E. coli 3.98 [3]
Compound 14 C. albicans 1.95 [3]
Compound 4d Gram-positive strains 05-1 [3]
Compound 4f Gram-positive strains 05-1 [3]
Compound 2 MRSA 3.0 [4]
Compound 2 MRSE 3.0 [4]
Compound 2 VRE 3.0 [4]
Compound 6 MRSA 15 [4]
Compound 6 MRSE 6.0 [4]
Compound 6 VRE 3.0 [4]

Table 3: Molecular Docking Binding Energies of 3-Quinolinecarbonitrile Derivatives

Binding Energy

Compound ID Target Protein Reference
(kcallmol)

Derivative 8 M. tuberculosis LipB -154 [5]

Derivative 17 M. tuberculosis LipB -18.5 [5]

Compound 5 DNA Gyrase B - [6]

Compound 12 DNA Gyrase B - [6]

Experimental Protocols: In Silico Methodologies

This section details the generalized protocols for the key in silico experiments cited in the study
of 3-quinolinecarbonitrile interactions.
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Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The
following is a generalized protocol using AutoDock Vina, a widely used open-source docking
program.

Protocol:

o Protein Preparation:

[e]

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

o

Remove water molecules, co-factors, and any existing ligands from the PDB file.

[¢]

Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools
(ADT).

[¢]

Save the prepared protein in PDBQT format.

e Ligand Preparation:

[e]

Draw the 3-quinolinecarbonitrile derivative using a chemical drawing software (e.g.,
ChemDraw, MarvinSketch) and save it in MOL or SDF format.

[e]

Generate the 3D conformation of the ligand using a program like Open Babel or the
builder functionality within a molecular modeling suite.

[e]

Assign Gasteiger charges and set the rotatable bonds for the ligand in ADT.

o

Save the prepared ligand in PDBQT format.
o Grid Box Generation:

o Define the search space for docking by creating a grid box that encompasses the active
site of the protein. The coordinates of the grid box can be determined based on the
position of a co-crystallized ligand or by using active site prediction tools.

e Docking Execution:
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o Create a configuration file specifying the paths to the prepared protein and ligand files, the
grid box parameters, and the desired exhaustiveness of the search.

o Run the docking simulation using the AutoDock Vina executable from the command line.

e Results Analysis:

o Analyze the output file, which contains the binding affinity (in kcal/mol) and the coordinates
of the predicted binding poses.

o Visualize the protein-ligand interactions using a molecular visualization software such as
PyMOL or VMD to identify key interactions like hydrogen bonds and hydrophobic contacts.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over
time. The following is a generalized protocol using GROMACS, a popular MD simulation
package.

Protocol:
o System Preparation:

o Use the best-ranked docked pose of the 3-quinolinecarbonitrile derivative in complex
with the target protein as the starting structure.

o Generate the topology and parameter files for the ligand using a force field
parameterization server like CGenFF or the antechamber module of AmberTools.

o Choose a suitable force field for the protein (e.g., CHARMM36, AMBER).

o Place the protein-ligand complex in a periodic box of appropriate size and shape (e.g.,
cubic, dodecahedron).

e Solvation and lonization:

o Solvate the system by adding water molecules (e.g., TIP3P water model).
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o Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt
concentration.

Energy Minimization:

o Perform energy minimization of the system to remove steric clashes and relax the
structure. This is typically done using the steepest descent algorithm followed by the
conjugate gradient algorithm.

Equilibration:
o Perform a two-step equilibration process:

» NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the
system to the desired temperature while keeping the volume constant. This allows the
solvent to equilibrate around the protein-ligand complex.

= NPT (constant Number of particles, Pressure, and Temperature) equilibration:
Equilibrate the pressure of the system to the desired value while maintaining a constant
temperature. This ensures the correct density of the system.

Production MD:

o Run the production MD simulation for a desired length of time (e.g., 100 ns or more) with
the appropriate ensemble (NPT or NVT).

Trajectory Analysis:

o Analyze the resulting trajectory to calculate various properties, such as:

Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.

Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

Hydrogen bond analysis to study the persistence of key interactions.

Binding free energy calculations (e.g., MM/PBSA, MM/GBSA) to estimate the binding
affinity.
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Mandatory Visualizations

The following diagrams illustrate key signaling pathways, experimental workflows, and logical
relationships relevant to the in silico modeling of 3-quinolinecarbonitrile interactions.
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Caption: A typical in silico drug discovery workflow.
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Caption: Simplified EGFR signaling pathway.
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Caption: Overview of Src kinase signaling.
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Caption: Mechanism of DNA gyrase inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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